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molecular formula C10H13NO3 B8401319 (R)-3-(4-Aminophenyl)-2-methoxypropanoic acid

(R)-3-(4-Aminophenyl)-2-methoxypropanoic acid

Cat. No. B8401319
M. Wt: 195.21 g/mol
InChI Key: QLJYLJGYIDIJPT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345680B2

Procedure details

2-Methoxy-3-(4-nitrophenyl)acrylic acid (6.7 g, 30 mmol) was taken up in methanol (700 ml) and THF (300 ml) and 10% Pd on C (wet basis) (0.67 g) was added. The mixture was hydrogenated at 45 psi for 43 mins, followed by repeated refills to 45-48 psi every hour for 3 hr and finally 48 psi for 18 hr. The resulting suspension was filtered through GF/F filter paper and the filter residue washed with MeOH (200 ml). The filtrates were concentrated to an off-white solid. The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr, filtered, and washed with IMS/heptane (1:2) (20 ml) and dried on the filter for 1 hr to afford (±)-2-methoxy-3-(4′-aminophenyl)-propionic acid as an off-white solid (5.1 g, 88% yield)
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5].C1COCC1>CO.[Pd]>[CH3:1][O:2][CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
COC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hr
Duration
3 h
WAIT
Type
WAIT
Details
finally 48 psi for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
the filter residue washed with MeOH (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated to an off-white solid
WAIT
Type
WAIT
Details
The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with IMS/heptane (1:2) (20 ml)
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
43 min
Name
Type
product
Smiles
COC(C(=O)O)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09345680B2

Procedure details

2-Methoxy-3-(4-nitrophenyl)acrylic acid (6.7 g, 30 mmol) was taken up in methanol (700 ml) and THF (300 ml) and 10% Pd on C (wet basis) (0.67 g) was added. The mixture was hydrogenated at 45 psi for 43 mins, followed by repeated refills to 45-48 psi every hour for 3 hr and finally 48 psi for 18 hr. The resulting suspension was filtered through GF/F filter paper and the filter residue washed with MeOH (200 ml). The filtrates were concentrated to an off-white solid. The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr, filtered, and washed with IMS/heptane (1:2) (20 ml) and dried on the filter for 1 hr to afford (±)-2-methoxy-3-(4′-aminophenyl)-propionic acid as an off-white solid (5.1 g, 88% yield)
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5].C1COCC1>CO.[Pd]>[CH3:1][O:2][CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
COC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hr
Duration
3 h
WAIT
Type
WAIT
Details
finally 48 psi for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
the filter residue washed with MeOH (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated to an off-white solid
WAIT
Type
WAIT
Details
The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with IMS/heptane (1:2) (20 ml)
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
43 min
Name
Type
product
Smiles
COC(C(=O)O)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09345680B2

Procedure details

2-Methoxy-3-(4-nitrophenyl)acrylic acid (6.7 g, 30 mmol) was taken up in methanol (700 ml) and THF (300 ml) and 10% Pd on C (wet basis) (0.67 g) was added. The mixture was hydrogenated at 45 psi for 43 mins, followed by repeated refills to 45-48 psi every hour for 3 hr and finally 48 psi for 18 hr. The resulting suspension was filtered through GF/F filter paper and the filter residue washed with MeOH (200 ml). The filtrates were concentrated to an off-white solid. The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr, filtered, and washed with IMS/heptane (1:2) (20 ml) and dried on the filter for 1 hr to afford (±)-2-methoxy-3-(4′-aminophenyl)-propionic acid as an off-white solid (5.1 g, 88% yield)
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5].C1COCC1>CO.[Pd]>[CH3:1][O:2][CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
COC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hr
Duration
3 h
WAIT
Type
WAIT
Details
finally 48 psi for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through GF/F
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
the filter residue washed with MeOH (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated to an off-white solid
WAIT
Type
WAIT
Details
The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with IMS/heptane (1:2) (20 ml)
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
43 min
Name
Type
product
Smiles
COC(C(=O)O)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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